2-(Pyrrolidin-1-yl)pyridin-3-amine
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Overview
Description
2-(Pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 2-(pyrrolidin-1-yl)pyridin-3-amine, have been reported to interact with various targets, including rorγt and pregnane x receptor (pxr) .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that pyrrolidine derivatives can influence various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its chemical environment.
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with cyclooxygenase-2 (COX-2), inhibiting its activity with an IC50 value in the range of 1-8 µM . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit spontaneous locomotor activity in mice, indicating its potential impact on neuronal cells and signaling pathways . Additionally, its interaction with COX-2 suggests a role in modulating inflammatory responses at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This inhibition is facilitated by the pyrrolidine ring, which enhances the binding affinity and specificity of the compound for COX-2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against COX-2 over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it may cause adverse effects such as reduced locomotor activity and potential toxicity to neuronal cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins may influence its bioavailability and accumulation in target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may further regulate its localization and activity within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloropyridine under basic conditions . The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrrolidine-2,5-dione: Features a pyrrolidine ring with two ketone groups.
Pyrrolizine: Contains a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridin-3-amine is unique due to its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPASXGNZPSLEBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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